molecular formula C18H16ClN3O2 B6496947 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide CAS No. 952819-78-2

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide

Cat. No.: B6496947
CAS No.: 952819-78-2
M. Wt: 341.8 g/mol
InChI Key: RZTIXFFHUZJRBP-UHFFFAOYSA-N
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Description

N-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-chlorophenyl group at position 5 and a 3,4-dimethylphenylacetamide moiety. These compounds are typically synthesized via S-alkylation or condensation reactions, as seen in the preparation of related derivatives like 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () . The 1,3,4-oxadiazole scaffold is pharmacologically significant due to its role in modulating enzyme inhibition, antimicrobial activity, and metabolic stability .

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-6-7-13(8-12(11)2)9-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)10-14/h3-8,10H,9H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTIXFFHUZJRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide typically involves the reaction of 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine with an appropriate acyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere. Sodium hydride (NaH) is used as a base to deprotonate the amine, facilitating the nucleophilic attack on the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or other substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the oxadiazole core.

Scientific Research Applications

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or viral replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Findings Reference ID
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indole, 2,6-dimethylphenyl ~422 Stability-indicating UV method validated; potential for pharmacokinetic studies
N-(3,4-Dichlorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 3,4-Dichlorophenyl, 3-methylphenyl ~408 Structural analog with no explicit bioactivity reported; used in synthetic studies
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 5-Chloro-2-methylphenyl, indole 428.5 Moderate lipoxygenase (LOX) inhibition; tested in enzyme inhibition assays
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran, 3-chlorophenyl ~385 Potent antimicrobial activity; laccase catalysis reported
2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 3-Methylthiophene, chloroacetamide 257.7 Predicted pKa 9.82; physicochemical properties studied
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide 3,4,5-Trimethoxyphenyl ~334 Used in synthetic libraries; no explicit bioactivity reported

Key Structural Differences

  • Aromatic Substituents: The target compound’s 3-chlorophenyl and 3,4-dimethylphenyl groups distinguish it from analogs with dichlorophenyl (), indole (), or benzofuran moieties ().
  • Acetamide Linker : Unlike sulfanyl-linked analogs (e.g., ), the target compound lacks a sulfur bridge, which may reduce metabolic susceptibility to oxidation .

Bioactivity Trends

  • Antimicrobial Potential: Derivatives with benzofuran () or indole substituents () show stronger antimicrobial activity than halogenated phenyl analogs. The absence of a sulfur bridge in the target compound may alter its interaction with microbial enzymes .
  • Enzyme Inhibition : Compounds like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibit LOX inhibition (IC₅₀ ~20–50 µM), suggesting that the indole moiety enhances enzyme binding . The target compound’s dimethylphenyl group could similarly modulate enzyme interactions.
  • Toxicity Profile : N-Substituted derivatives () with chloro or methyl groups generally show lower cytotoxicity compared to nitro-substituted analogs (e.g., : 8v), aligning with the target compound’s likely safety profile .

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